7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
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Description
7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.413. The purity is usually 95%.
BenchChem offers high-quality 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
The chemical compound 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione, due to its complex structure, is involved in various synthesis processes and forms the basis for the creation of multiple derivatives with potential applications in medicinal chemistry and material science. For example, it is related to compounds synthesized for the study of their properties as chemosensors for biologically and environmentally significant ions like Co2+ due to their ability to exhibit fluorescence enhancement in response to specific ions in solution. Such compounds are characterized by their effective intramolecular hydrogen bonding and their selectivity and sensitivity in fluorescence response, showing the diverse applications of complex organic molecules in developing new sensors and diagnostic tools (Subhasri & Anbuselvan, 2014).
Biological Imaging and Fluorescence
Derivatives of complex organic molecules, including those related to 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione, have been explored for their fluorescence properties, potentially applicable in biological imaging. These derivatives can exhibit strong fluorescence in the red region, high photostability, and non-toxicity at certain concentrations, making them suitable for long-term and high-specificity immunofluorescent cellular labeling. This highlights the compound's relevance in developing advanced imaging agents that can provide significant insights into cellular processes and molecular diagnostics (Guoyong Xu et al., 2014).
Mechanofluorochromic Performances
The structural analogs of 7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione have been investigated for their mechanofluorochromic performance, where changes in molecular conformation or crystal packing can lead to significant changes in fluorescence. These studies are pivotal for developing new materials with potential applications in sensors, displays, and security printing. The ability of these molecules to change their emission properties in response to mechanical stimuli underscores the broader implications of such compounds in the creation of smart materials and devices (Qingkai Qi et al., 2013).
properties
IUPAC Name |
7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-6-24-14-15(22(3)18(26)23(4)16(14)25)19-17(24)21-20-11(2)12-7-9-13(27-5)10-8-12/h7-10H,6H2,1-5H3,(H,19,21)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCNSFTWMNGIMR-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
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